Oxindanac primarily acts as a cyclooxygenase inhibitor. [, , ] Cyclooxygenase (COX) is an enzyme responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By inhibiting COX, Oxindanac reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. [, ]
Research suggests that Oxindanac might be classified as a "weak" COX inhibitor, meaning it might not completely block COX activity at therapeutic doses. [] This characteristic is proposed to contribute to its potential for reduced gastrointestinal side effects compared to "strong" COX inhibitors. []
Beyond COX inhibition, a study also investigated the influence of Oxindanac on kallikrein metabolism, though the specific findings are unavailable in the provided abstracts. []
Studies in calves demonstrated that Oxindanac exhibits a long elimination half-life (around 20 hours) after intravenous administration, suggesting a prolonged duration of action. [] It also showed rapid and complete absorption following intramuscular injection and incomplete bioavailability after oral administration. []
The pharmacodynamic studies in calves revealed a strong correlation between plasma Oxindanac concentration and the inhibition of serum Thromboxane B2 (TxB2), a marker of platelet COX activity. [] This indicates that the drug's effect on TxB2 can be effectively predicted from its plasma concentration. []
Interestingly, research in dogs revealed a unique characteristic: bidirectional chiral inversion of Oxindanac enantiomers. [] This means that both the (R)- and (S)-enantiomers can convert into each other within the body, reaching an equilibrium ratio of 7.3:1 (S:R) in plasma. [] This inversion primarily occurs at a systemic level, and the equilibrium ratio remains consistent regardless of the administration route (oral or intravenous). []
Postoperative Edema: A double-blind, crossover study in humans compared Oxindanac with paracetamol (acetaminophen) for reducing postoperative edema. [] The study found no significant difference in anti-edematous activity between the two drugs, suggesting that Oxindanac might be as effective as paracetamol in this context. []
Drug Interaction: One abstract mentions a study investigating the interaction between Oxindanac and frusemide (furosemide) in humans, but specific results are not provided. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: